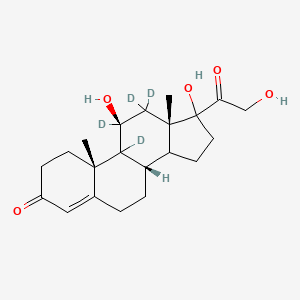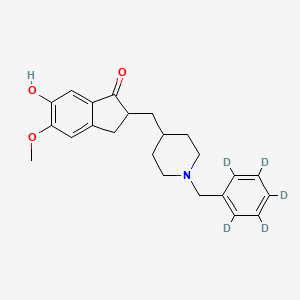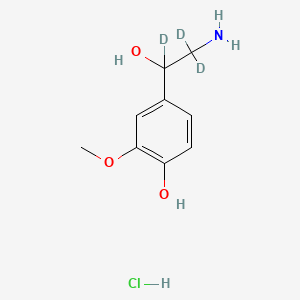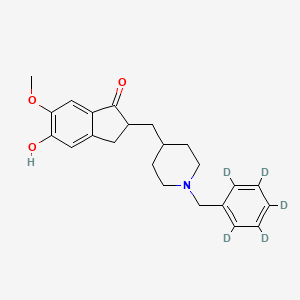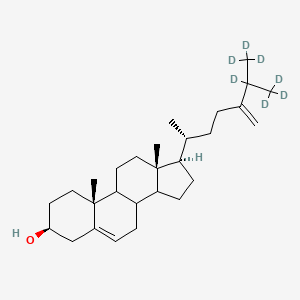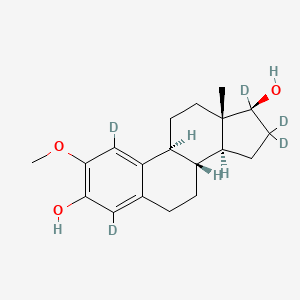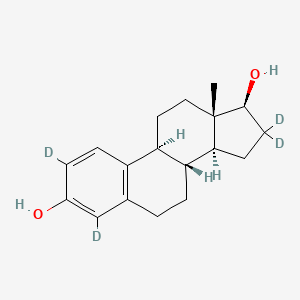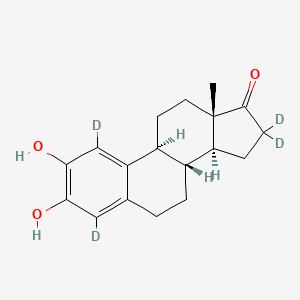![molecular formula C19H15D4N2O4S B602701 5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione CAS No. 1215370-26-5](/img/structure/B602701.png)
5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
This compound is a derivative of thiazolidinedione with a complex structure. It has been mentioned in patents and is related to the treatment or prevention of various diseases or disorders . These include central nervous system disorders, nonalcoholic fatty liver disease, nonalcoholic steatohepatitis, chronic granulomatous disorders, polycystic ovary syndrome, thyroid carcinoma, thyroid autoimmune disorders, pituitary adenomas, atherosclerosis, hypertension, skin diseases, inflammation and autoimmune diseases, inflammatory respiratory diseases, and mitochondrial diseases .
Aplicaciones Científicas De Investigación
Modulation of Doxorubicin Resistance in Osteosarcoma
Pioglitazone, a PPARγ agonist, has been used to modulate doxorubicin resistance in osteosarcoma cells. In a study, a doxorubicin-resistant cell line was developed and treated with pioglitazone. The results showed that pioglitazone could modulate drug resistance by downregulating MDR1 and IL8 .
Quantitative Determination in Human Serum
A high-performance liquid chromatography tandem mass spectrometry method has been developed for the simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma . This method has been used to analyze pioglitazone concentrations in human serum samples from a bioequivalence study .
Mecanismo De Acción
Ketopioglitazone-d4, also known as 5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione or Pioglitazone-d4 Ketone (M-III) (deuterated), is a deuterium-labeled derivative of the drug Pioglitazone . This compound has been incorporated with stable heavy isotopes of hydrogen, carbon, and other elements, largely as tracers for quantitation during the drug development process .
Target of Action
The primary target of Ketopioglitazone-d4 is the peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes affecting numerous metabolic processes, most notably lipid and glucose homeostasis .
Mode of Action
Ketopioglitazone-d4, like Pioglitazone, is a selective agonist at PPARγ . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization .
Biochemical Pathways
The activation of PPARγ by Ketopioglitazone-d4 leads to increased insulin sensitivity and improved uptake of blood glucose . This is achieved through the modulation of various biochemical pathways involved in glucose and lipid metabolism .
Pharmacokinetics
It is known that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of Ketopioglitazone-d4’s action is the normalization of glycemic levels in adults with type 2 diabetes mellitus . By promoting insulin sensitivity, it helps in the improved uptake of blood glucose .
Propiedades
IUPAC Name |
5-[[4-[2-(5-acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11,17H,8-10H2,1H3,(H,21,23,24)/i2D,3D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLKLMFMQRAJNI-USSMZTJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)C(=O)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670099 | |
| Record name | 5-({4-[2-(5-Acetylpyridin-2-yl)ethoxy](~2~H_4_)phenyl}methyl)-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1215370-26-5 | |
| Record name | 5-({4-[2-(5-Acetylpyridin-2-yl)ethoxy](~2~H_4_)phenyl}methyl)-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

